Cas no 204378-06-3 (N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide)
![N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide structure](https://ja.kuujia.com/scimg/cas/204378-06-3x500.png)
N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide 化学的及び物理的性質
名前と識別子
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- N'-((2-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
- N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
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- インチ: 1S/C13H12ClN3O2S/c1-10-4-6-12(7-5-10)20(18,19)17-16-9-11-3-2-8-15-13(11)14/h2-9,17H,1H3/b16-9+
- InChIKey: NRQHPFBTLCBOTK-CXUHLZMHSA-N
- ほほえんだ: ClC1C(=CC=CN=1)/C=N/NS(C1C=CC(C)=CC=1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 427
- トポロジー分子極性表面積: 79.8
- 疎水性パラメータ計算基準値(XlogP): 2.8
N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB574785-100g |
N'-((2-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide; . |
204378-06-3 | 100g |
€1859.60 | 2024-08-02 | ||
Aaron | AR021PSW-5g |
N'-((2-chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide |
204378-06-3 | 95% | 5g |
$181.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261104-10g |
N'-((2-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide |
204378-06-3 | 98% | 10g |
¥1238.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261104-5g |
N'-((2-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide |
204378-06-3 | 98% | 5g |
¥728.00 | 2023-11-21 | |
abcr | AB574785-10g |
N'-((2-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide; . |
204378-06-3 | 10g |
€343.80 | 2024-08-02 | ||
abcr | AB574785-25g |
N'-((2-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide; . |
204378-06-3 | 25g |
€625.00 | 2024-08-02 | ||
Aaron | AR021PSW-10g |
N'-((2-chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide |
204378-06-3 | 95% | 10g |
$307.00 | 2025-02-12 | |
abcr | AB574785-5g |
N'-((2-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide; . |
204378-06-3 | 5g |
€224.70 | 2024-08-02 |
N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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7. Book reviews
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamideに関する追加情報
Introduction to N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide (CAS No. 204378-06-3)
N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide, with the CAS number 204378-06-3, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable subject of study for researchers exploring novel therapeutic agents. The structure of this molecule incorporates several key functional groups that contribute to its unique chemical and biological properties.
The molecular formula of N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide can be described as a fusion of a pyridine ring with a sulfonyl group, further modified by an amine and an alkene moiety. The presence of the 2-chloropyridin-3-yl substituent is particularly noteworthy, as it introduces a region of electron-withdrawing character that can influence the reactivity and binding affinity of the molecule. This substitution pattern is commonly found in bioactive compounds, suggesting potential interactions with biological targets such as enzymes and receptors.
The 4-methylbenzenesulfonamide moiety adds another layer of complexity to the molecule, providing a rigid aromatic scaffold that can enhance stability and binding interactions. The sulfonamide group is known for its ability to form hydrogen bonds, which is crucial for the design of molecules that interact with biological systems. The combination of these structural features makes N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide a compelling candidate for further investigation.
In recent years, there has been growing interest in the development of small molecules that can modulate the activity of kinases, which are enzymes involved in various cellular processes. Kinases play a critical role in signal transduction pathways, and their dysregulation is associated with numerous diseases, including cancer. The pyridine and sulfonyl groups in N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide suggest potential kinase inhibition properties. Several studies have highlighted the importance of pyridine derivatives in kinase inhibition, demonstrating their ability to bind to the ATP-binding site and block enzyme activity.
One notable area of research involving this type of compound is the exploration of their antimicrobial properties. The structural features of N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide make it a candidate for developing novel antibiotics or antifungals. The presence of both electron-withdrawing and electron-donating groups can influence the molecule's ability to interact with microbial cell membranes or essential metabolic pathways. Recent studies have shown that sulfonyl-containing compounds can disrupt microbial cell wall synthesis, leading to their effectiveness against a broad spectrum of pathogens.
The synthesis and characterization of N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide have been subjects of extensive research. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the compound is suitable for biological testing. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been crucial in confirming the structural integrity of the synthesized compound. These methods provide detailed information about the molecular structure, including the arrangement and connectivity of atoms.
Beyond its potential therapeutic applications, N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide has also been studied for its role in materials science. The unique electronic properties derived from its heterocyclic structure make it an interesting candidate for developing new materials with applications in electronics or catalysis. Researchers have explored its behavior as a ligand in coordination chemistry, where it can bind to transition metals to form complexes with specific catalytic activities.
The future direction of research on N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is likely to focus on expanding its therapeutic potential. By modifying its structure or combining it with other bioactive molecules, researchers aim to develop more potent and selective agents for treating various diseases. Additionally, computational studies using molecular modeling techniques will help predict how this compound interacts with biological targets, providing insights into its mechanism of action.
In conclusion, N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide (CAS No. 204378-06-3) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for further investigation, particularly in the areas of kinase inhibition and antimicrobial therapy. As research continues to uncover new applications for this molecule, it is likely to play an important role in advancing our understanding of biological systems and developing innovative treatments for human diseases.
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